(3-Chlorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

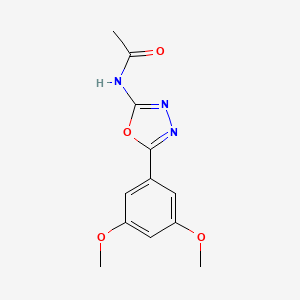

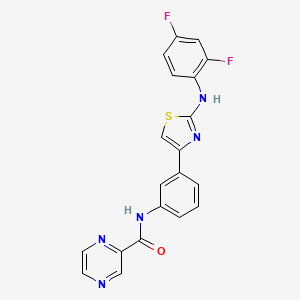

The compound “(3-Chlorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone” is a novel pyrrolo[2,3-d]pyrimidine-based analogue . It was designed, synthesized, and evaluated for its ability to inhibit the α-amylase enzyme in order to treat diabetes .

Synthesis Analysis

The synthesis of this compound involved the use of magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis

The molecular structure of the compound was confirmed by spectral analyses (1 HNMR, 13 CNMR, LC/MS) . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis, hybrids 6c, 7a, and 7b displayed binding affinity from −8.2 and −8.5 kcal/mol .Physical And Chemical Properties Analysis

The compound has a yield of 76% and a melting point of 212–214 ℃ . Its ATR-FTIR (υmax cm −1) values are: 3047 (=C–H, Stretch), 1661 (C=O, Stretch), 1561 (C=C, Stretch), 1418 (C–H, Band), 1242 (C–N, Stretch), 788 (C–Cl, Stretch) .Scientific Research Applications

Anticonvulsant Activity

The synthesized compound demonstrated promising anticonvulsant properties. It was evaluated in various acute models of epilepsy, including maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests. Notably, it outperformed the reference drug valproic acid in terms of ED50 (effective dose) and protective index values . Further research in this area could explore its mechanism of action and potential clinical applications.

Analgesic Potential

Given the overlap between anticonvulsant drugs and neuropathic pain management, researchers investigated the antinociceptive activity of this compound. In the formalin model of tonic pain, it exhibited promising results. Understanding its effects on pain pathways could open avenues for novel analgesic therapies .

Interaction with Ion Channels and Receptors

The compound’s affinity for voltage-gated sodium and calcium channels, as well as GABA A and TRPV1 receptors, was determined. The most probable molecular mechanism of action involves interaction with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels . Further studies could elucidate these interactions and their implications.

Neurotoxic and Hepatotoxic Properties

Safety assessments revealed that the compound exhibited no significant cytotoxic effects on neurons or hepatocytes. Investigating its safety profile is crucial for potential therapeutic use .

Plant Hormone Analogs

Interestingly, derivatives of indole, such as indole-3-acetic acid, play essential roles as plant hormones. While this compound is not directly related to indole derivatives, understanding its structural similarities and potential effects on plant systems could be an intriguing avenue for research .

Cytotoxicity Against Cancer Cells

Although not directly studied for this compound, related pyrazolo derivatives have shown cytotoxic activity against cancer cell lines (e.g., MCF-7, HCT-116, HepG-2). Investigating its effects on cancer cells could be an exciting direction for future research .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(3-chlorophenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2/c16-12-4-1-3-11(9-12)14(20)19-8-5-13(10-19)21-15-17-6-2-7-18-15/h1-4,6-7,9,13H,5,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCJUUJIORYWGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(prop-2-yn-1-yl)-N-{1-[4-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2522485.png)

![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522495.png)

![[R,(+)]-beta-Methylcyclohexane-1-butanol](/img/structure/B2522497.png)

![(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(3-pyridylmethyl)amine](/img/structure/B2522499.png)

![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2522501.png)